molecular formula C13H13FN2 B060406 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180161-14-2

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B060406
CAS No.: 180161-14-2
M. Wt: 216.25 g/mol
InChI Key: FBWKDFSEFVFKFY-UHFFFAOYSA-N
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Description

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H13FN2 and its molecular weight is 216.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-T1D receptor . This receptor is a part of the serotonin receptor family, which plays a crucial role in neurotransmission and the regulation of various physiological processes.

Mode of Action

This compound acts as a selective antagonist at the 5-T1D receptor . By binding to this receptor, it prevents the normal signaling process, thereby modulating the activity of the receptor.

Biochemical Pathways

The compound’s action on the 5-T1D receptor affects the serotonin signaling pathway . This pathway is involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and cognition. By acting as an antagonist, the compound can modulate these processes.

Pharmacokinetics

The molecular weight of this compound is 218.23 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is recommended to be stored at -20°C for stability

Properties

IUPAC Name

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWKDFSEFVFKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453476
Record name 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-14-2
Record name 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-fluoroindole (2 g, 15 mmol) and 4-piperidone (3 g, 19.6 mmol) in 2 N solution of KOH in MeOH (60 mL) was stirred at reflux for 72 h. The mixture was concentrated to ¼ volume, diluted with H20 and filtered affording 2.5 g (77%) as a pale yellow solid: mp 202-204° C.; MS (APCI) m/z 217 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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solvent
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Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and 4-piperidone monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml). The mixture was then heated under reflux under nitrogen for 18 hours and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 hours. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 hour and the precipitated solid isolated by filtration and dried at 50° C. in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Beginning with 11.6 gm (86.0 mMol) 6-fluoro-1H-indole and 26.5 gm (172 mMol) 4-piperidone hydrochloride monohydrate, 11.0 gm (59%) of the title compound were recovered as a light tan solid.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods V

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and piperidine monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml) The mixture was then heated under reflux under nitrogen for 18 h and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 h. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 h and the precipitated solid isolated by filtration and dried at 50C in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Name
piperidine monohydrate
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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